molecular formula C12H17NO B2556160 (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine CAS No. 2248219-79-4

(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine

Cat. No. B2556160
CAS RN: 2248219-79-4
M. Wt: 191.274
InChI Key: IKSQDUGSWXJIFP-QHGLUPRGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine, also known as DIHCPA, is a chemical compound that has been gaining increasing attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine acts as a partial agonist for the 5-HT2A receptor, which means that it can activate the receptor to a certain extent but not fully. This activation can lead to various downstream effects such as the release of neurotransmitters and the modulation of intracellular signaling pathways. The exact mechanism of action of (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine is still under investigation, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects
(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine has been shown to have various biochemical and physiological effects, such as the modulation of neurotransmitter release and the regulation of intracellular signaling pathways. In vitro studies have shown that (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine can increase the release of dopamine and serotonin, which are neurotransmitters involved in various physiological and behavioral processes. (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine has also been shown to modulate the activity of various intracellular signaling pathways such as the ERK and AKT pathways.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine in lab experiments is its high selectivity for the 5-HT2A receptor, which allows for more specific and targeted studies. However, one limitation is its partial agonist activity, which can make it difficult to fully understand its effects on the receptor and downstream signaling pathways. Additionally, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties, which can affect its suitability for in vivo studies.

Future Directions

There are various future directions for the study of (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine, such as the development of new drugs based on its scaffold, the investigation of its effects on other receptors and signaling pathways, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in various research fields.
Conclusion
In conclusion, (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine is a chemical compound that has potential applications in various scientific research fields such as neuroscience, drug discovery, and medicinal chemistry. Its high selectivity for the 5-HT2A receptor and its ability to modulate neurotransmitter release and intracellular signaling pathways make it a promising candidate for further study. However, further research is needed to fully understand its effects and potential applications.

Synthesis Methods

(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine can be synthesized through a multi-step process involving the reaction of 3,4-dihydroisocoumarin with N-Boc-propan-1-amine, followed by deprotection and reduction. The resulting product is (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine, which can be purified through various techniques such as column chromatography.

Scientific Research Applications

(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine has been shown to have potential applications in various scientific research fields such as neuroscience, drug discovery, and medicinal chemistry. In neuroscience, (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine has been used as a ligand for the 5-HT2A receptor, which is involved in various physiological and behavioral processes such as mood regulation, perception, and cognition. (2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine has also been studied as a potential scaffold for the development of new drugs for various diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

(2S)-2-(3,4-dihydro-1H-isochromen-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(8-13)12-11-5-3-2-4-10(11)6-7-14-12/h2-5,9,12H,6-8,13H2,1H3/t9-,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSQDUGSWXJIFP-QHGLUPRGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1C2=CC=CC=C2CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1C2=CC=CC=C2CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.